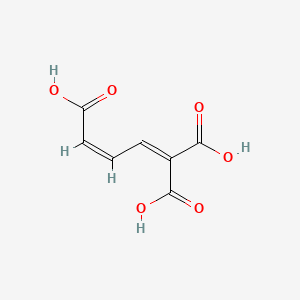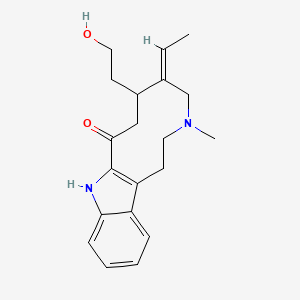
EINECS 255-534-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
EINECS 255-534-9 is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in cinnamon bark and other plants. This compound is characterized by the esterification of cinnamic acid with 2-bornyl alcohol, resulting in a unique structure that combines the properties of both cinnamic acid and bornyl alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 2-bornyl ester, endo- typically involves the esterification of cinnamic acid with 2-bornyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of cinnamic acid, 2-bornyl ester, endo- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
EINECS 255-534-9 can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cinnamic acid or bornyl ketone.
Reduction: Formation of cinnamyl alcohol or bornyl alcohol.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
EINECS 255-534-9 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as antileishmanial activity.
Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability.
作用機序
The mechanism of action of cinnamic acid, 2-bornyl ester, endo- involves its interaction with various molecular targets and pathways. For example, its antileishmanial activity is attributed to the induction of mitochondrial swelling and loss of mitochondrial transmembrane potential in Leishmania major promastigotes . This leads to the disruption of mitochondrial function and ultimately the death of the parasite.
類似化合物との比較
Similar Compounds
Ethyl cinnamate: An ester of cinnamic acid with ethanol, commonly used in fragrances and flavors.
Methyl cinnamate: Another ester of cinnamic acid with methanol, also used in the fragrance industry.
Bornyl acetate: An ester of bornyl alcohol with acetic acid, used in perfumes and as a flavoring agent.
Uniqueness
EINECS 255-534-9 stands out due to its unique combination of cinnamic acid and bornyl alcohol properties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
41755-67-3 |
|---|---|
分子式 |
C19H24O2 |
分子量 |
284.4 g/mol |
IUPAC名 |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H24O2/c1-18(2)15-11-12-19(18,3)16(13-15)21-17(20)10-9-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3/b10-9+ |
InChIキー |
ACTRLDZRLKIJEH-MDZDMXLPSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |
異性体SMILES |
CC1(C2CCC1(C(C2)OC(=O)/C=C/C3=CC=CC=C3)C)C |
正規SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |
| 41755-67-3 | |
同義語 |
bornyl cinnamate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)
![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)









